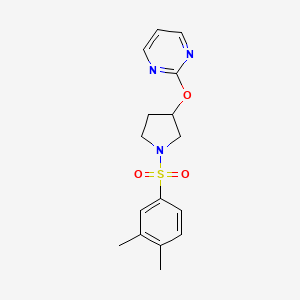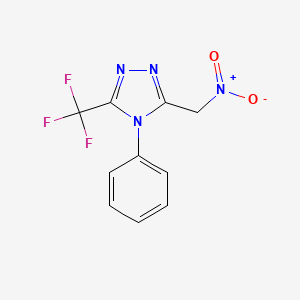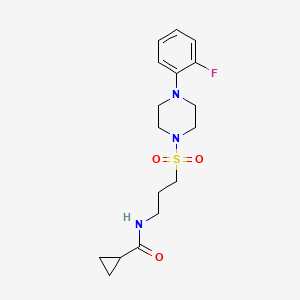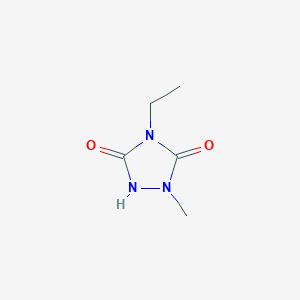
2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a sulfonyl group attached to a 3,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group . The spatial orientation of these groups and their stereochemistry would play a significant role in the compound’s properties and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group could all potentially participate in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including the presence of the pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group .
科学的研究の応用
Crystal Structures and Molecular Interactions
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Pyrimidine and aminopyrimidine derivatives, including 2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, are significant due to their natural occurrence as nucleic acid components. Their crystal structures, particularly in organic salts, show complex hydrogen-bonded motifs, crucial for understanding molecular interactions in biological systems (Balasubramani, Muthiah, & Lynch, 2007).
Potential Antifolate Inhibitors
- Nonclassical Antifolate Inhibitors of Thymidylate Synthase : Novel pyrimidine derivatives, similar to the specified compound, have been synthesized as potential inhibitors of thymidylate synthase. These compounds are explored for their antitumor and antibacterial properties, highlighting the significant therapeutic potential of such pyrimidine derivatives (Gangjee et al., 1996).
Synthesis and Green Metric Evaluation
- Modified Synthesis of Pyrimidine Derivatives : Research on the synthesis of pyrimidine derivatives, including those structurally similar to this compound, focuses on green chemistry approaches. These methods aim to reduce waste and improve efficiency in the synthesis process, demonstrating the compound's relevance in sustainable chemical practices (Gilbile, Bhavani, & Vyas, 2017).
Biological Activities of Pyrimidine Derivatives
- Antioxidant, Anticancer, Antibacterial, and Anti-inflammatory Activities : The pyrimidine nucleus, as found in this compound, plays a crucial role in various biological activities. Derivatives of pyrimidine have been synthesized and tested for their potential antioxidant, anticancer, antibacterial, and anti-inflammatory properties, underlining the broad spectrum of possible applications in pharmacology and medicine (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Nucleoside Interactions in Non-Aqueous Solutions
- Hydrogen Bonding Interactions of Nucleosides : Studies on purines and pyrimidines, including compounds like this compound, in non-aqueous solutions like dimethyl sulfoxide, reveal hydrogen bonding interactions crucial for understanding nucleoside behavior in various environments (Katz & Penman, 1966).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-4-5-15(10-13(12)2)23(20,21)19-9-6-14(11-19)22-16-17-7-3-8-18-16/h3-5,7-8,10,14H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBVPWPSMWSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)
![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)


![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2659527.png)
![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)

![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)
